A Technical Guide to N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS No: 19499-60-6)
A Technical Guide to N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS No: 19499-60-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, a key organic intermediate. It covers the compound's essential properties, a detailed synthesis protocol, analytical validation methods, primary applications, and critical safety information, designed to support professionals in research and development.
Compound Identification and Physicochemical Properties
N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is an organic salt valued for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure features a nitro-substituted benzyl group, which significantly influences its reactivity and electronic properties.[1] The hydrochloride form enhances its stability and solubility in aqueous and polar organic solvents.[1]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | [2][3] |
| CAS Number | 19499-60-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][3] |
| Molecular Weight | 202.64 g/mol | [1][3] |
| InChI Key | LADGAFKIYVCZGN-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CNCC1=CC=C(C=C1)[O-].Cl |[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Crystalline solid / powder | [1] |
| Purity | ≥90-95% (typical commercial grade) | [1][3][4] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Storage | Sealed in a dry, cool, and well-ventilated place |[5] |
Caption: Structure of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride.
Synthesis and Purification Workflow
The synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is typically achieved via the nitration of a suitable precursor, such as N-methylbenzylamine. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the para position due to steric and electronic factors.
Causality in Experimental Design:
The choice of a strong acid medium, like sulfuric acid, is crucial. It acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The temperature must be carefully controlled to prevent over-nitration and the formation of by-products. The final step involves protonation with hydrochloric acid to form the stable, crystalline hydrochloride salt, which facilitates isolation and purification.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Substrate Addition: Slowly add N-methylbenzylamine dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, pour the mixture over crushed ice to quench the reaction. Carefully neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine.
-
Extraction: Extract the free amine product into an organic solvent (e.g., dichloromethane).
-
Salt Formation: Bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol to precipitate N-methyl-1-(4-nitrophenyl)methanamine hydrochloride.
-
Purification: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for higher purity.
Caption: Generalized workflow for synthesis and purification.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a critical component of quality control in any research or manufacturing setting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the methyl group, the methylene bridge, and the aromatic protons, with distinct splitting patterns and chemical shifts confirming the structure.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. For this molecule, MS would confirm the mass of the cationic portion (C₈H₁₀N₂O₂), corroborating its molecular formula.[6]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Characteristic peaks for N-H stretching (in the salt), C-H bonds, aromatic C=C bonds, and strong asymmetric and symmetric stretches for the nitro group (NO₂) would be expected.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any unreacted starting materials or by-products.
Caption: Standard analytical workflow for quality control.
Applications in Research and Development
N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is primarily used as a versatile intermediate in organic synthesis.[1][7] Its key value lies in the nitro group, which can be readily reduced to a primary amine. This transformation opens a pathway to a wide range of derivatives.
-
Pharmaceutical Synthesis: The resulting amino compound is a precursor for various active pharmaceutical ingredients (APIs). For instance, related structures are used in the synthesis of antihistamines and other therapeutics.[8]
-
Agrochemicals: It serves as a building block for creating new pesticides and herbicides.[1][7]
-
Dye Manufacturing: The aromatic amine derived from this compound is a common component in the synthesis of azo dyes and other colorants.[7]
The reduction of the nitro group to an amine is a pivotal step that dramatically alters the molecule's properties, converting an electron-withdrawing group into a strongly electron-donating and nucleophilic group, thereby enabling subsequent chemical modifications.
Safety and Handling
N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is classified as a hazardous substance and requires careful handling to minimize risk.[5][9]
Table 3: GHS Hazard Information
| Hazard Class | Statement | Code | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [9] |
| STOT, Single Exposure | May cause respiratory irritation | H335 |[9] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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N-Methyl-1-(4-nitrophenyl)methanamine hydrochloride - BU CyberSec Lab. [Online]. Available: [Link]
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N-Methyl-1-(4-nitrophenyl)methanamine hydrochloride - Universal Biologicals. [Online]. Available: [Link]
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N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine - PubChem. [Online]. Available: [Link]
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Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. [Online]. Available: [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. [Online]. Available: [Link]
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